
trans-4-Phenylpyrrolidin-3-ol hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Phenylpyrrolidin-3-ol hemioxalate is a chemical compound with the molecular formula C12H15NO5 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of trans-4-Phenylpyrrolidin-3-ol hemioxalate is 416.47 . Its InChI code is 1S/2C10H13NO.C2H2O4/c212-10-7-11-6-9 (10)8-4-2-1-3-5-8;3-1 (4)2 (5)6/h21-5,9-12H,6-7H2; (H,3,4) (H,5,6)/t2*9-,10+;/m00./s1 .Physical And Chemical Properties Analysis
Trans-4-Phenylpyrrolidin-3-ol hemioxalate is a solid substance . It should be stored in a refrigerator . The compound has a molecular weight of 416.47 and a molecular formula of C12H15NO5 .Applications De Recherche Scientifique
Drug Discovery and Development
trans-4-Phenylpyrrolidin-3-ol hemioxalate: is a valuable compound in the field of drug discovery due to its pyrrolidine ring structure . This structure is a common feature in many biologically active compounds, and its presence in drugs is often associated with high target selectivity and potency. The pyrrolidine ring can contribute to the stereochemistry of the molecule, which is crucial for the binding affinity and specificity towards biological targets .
Green Chemistry Applications
The synthesis of pyrrolidine derivatives, including trans-4-Phenylpyrrolidin-3-ol hemioxalate , can be optimized using green chemistry principles . Microwave-assisted organic synthesis (MAOS) is one such technique that enhances synthetic efficiency while supporting environmentally friendly chemistry practices . This approach reduces the use of hazardous solvents and energy consumption, aligning with the goals of sustainable and responsible chemical research.
Pharmacological Research
In pharmacology, trans-4-Phenylpyrrolidin-3-ol hemioxalate can be used to study the pharmacokinetics and pharmacodynamics of new drug candidates. Its pyrrolidine core can be modified to produce derivatives with varying biological activities, which can be assessed for therapeutic potential in various disease models .
Biochemical Studies
This compound can serve as a building block in biochemical research, particularly in the study of enzyme-substrate interactions and metabolic pathways . Its structural features allow for the exploration of binding modes and enzyme selectivity, which are essential for understanding biochemical processes at the molecular level.
Organic Synthesis
trans-4-Phenylpyrrolidin-3-ol hemioxalate: is used in organic synthesis as an intermediate for constructing more complex molecules . Its versatility comes from the ability to introduce various functional groups into the pyrrolidine ring, enabling the synthesis of a wide range of organic compounds with potential applications in medicinal chemistry and material science.
Stereoelectronic Research
The stereogenicity of the pyrrolidine ring in trans-4-Phenylpyrrolidin-3-ol hemioxalate makes it an interesting subject for stereoelectronic research . Studying the different stereoisomers and spatial orientations of substituents can provide insights into the electronic effects that govern molecular conformation and reactivity.
Safety and Hazards
Propriétés
IUPAC Name |
oxalic acid;(3S,4R)-4-phenylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNDKZSXRRIAB-JBWFWECBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C1[C@H]([C@@H](CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Phenylpyrrolidin-3-ol hemioxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

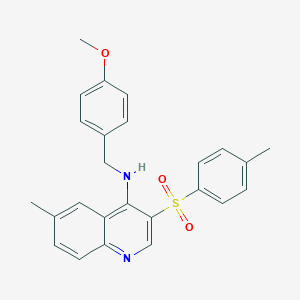
![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)
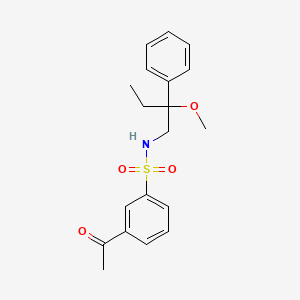
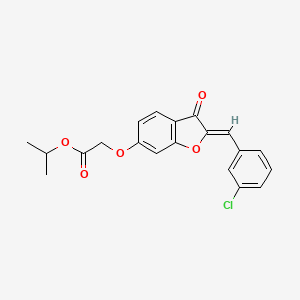
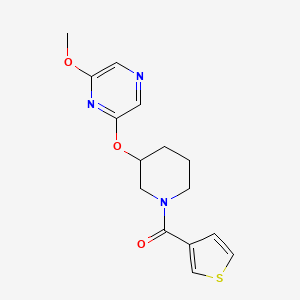
![Tert-butyl N-[2-(but-2-ynoylamino)-1-phenylethyl]-N-methylcarbamate](/img/structure/B2881371.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2881372.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2881375.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2881377.png)

![6-[5-(2-Indol-1-ylacetyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2881379.png)
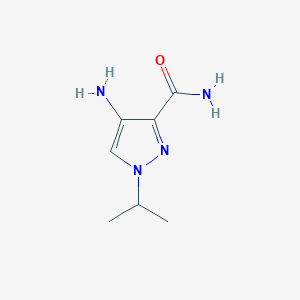

![(1R,2S)-2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2881382.png)